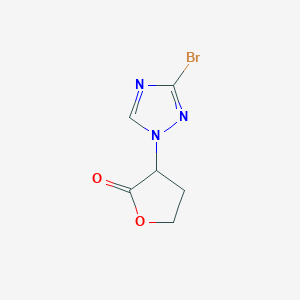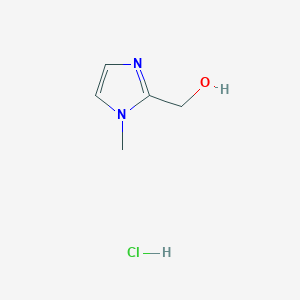
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyltetrahydro-1(2H)-pyrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyltetrahydro-1(2H)-pyrazinecarboxamide” is a complex organic compound. It contains a benzodioxin group, which is a type of aromatic ether, and a pyrazine group, which is a type of heterocyclic amine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodioxin ring and a pyrazine ring. The benzodioxin group is a type of aromatic ether, and the pyrazine group is a type of heterocyclic amine .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For instance, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of aromatic rings could increase its stability, and the amine group could influence its solubility .
科学的研究の応用
Molecular Interactions of Pyrazine-based Compounds to Proteins
Pyrazine-based compounds, owing to their heteroaromatic nature, exhibit significant medicinal chemistry interest. They combine heteroatoms' polar interactions with aromatic moieties' non-polar interactions, facilitating diverse binding interactions with protein targets. The systematic analysis of the RCSB PDB database has underscored the importance of pyrazine as a molecular fragment in drug-like molecules, highlighting its potential for extensive protein interactions. The findings suggest that pyrazine-based structures, similar to the query compound, could be pivotal in designing drug-like molecules with enhanced protein binding capabilities, indicating a broad application spectrum in medicinal chemistry (Juhás & Zítko, 2020).
Systematic Review of Mutations in Pyrazinamidase Associated with Resistance
Research on pyrazinamide, a drug with a structural similarity to the query compound, emphasizes the complexity of drug resistance mechanisms in tuberculosis treatment. The exhaustive review of mutations in pyrazinamidase, the enzyme associated with pyrazinamide resistance, delineates the nuanced relationship between specific genetic mutations and phenotypic drug resistance. This study presents an invaluable framework for understanding how minor structural or functional alterations in compounds can drastically affect therapeutic efficacy and resistance development, relevant to the development of new compounds with similar structures (Ramirez-Busby & Valafar, 2015).
Occurrence and Implications of BMAA and Isomers in Aquatic Environments
The comprehensive review on β-N-methylamino-l-alanine (BMAA) and its isomers in aquatic environments highlights the environmental persistence and bioaccumulation potential of certain compounds, including pyrazine derivatives. Understanding the environmental impact, toxicity, and bioaccumulation tendencies of such compounds is crucial for assessing public health risks and designing environmentally benign pharmaceuticals. This insight is pertinent for the development and environmental risk assessment of new chemical entities, including those related to the query compound (Lance et al., 2018).
Exposure to Benzophenone-3 and Reproductive Toxicity
A systematic review focusing on benzophenone-3 (BP-3), a phenolic compound, and its reproductive toxicity underscores the importance of evaluating the toxicological profiles of chemicals. While structurally distinct, the methodological approaches to assessing the toxicological impact of BP-3, including endocrine-disrupting effects, offer a blueprint for investigating similar effects in other compounds, including pyrazine derivatives. Such assessments are critical for ensuring the safety of new chemical entities prior to their therapeutic application (Ghazipura et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-16-4-6-17(7-5-16)14(18)15-11-2-3-12-13(10-11)20-9-8-19-12/h2-3,10H,4-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAVEFQRMXVHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2535088.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2535093.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2535096.png)
![(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B2535097.png)

![N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2535099.png)
![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2535100.png)


![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)

amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)